![molecular formula C8H8ClN3O B15278481 (7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a chloro and methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyrazole with a suitable aldehyde or ketone in the presence of a base to form the pyrazolo[1,5-a]pyrimidine ring system. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields an aldehyde or carboxylic acid, while substitution of the chloro group can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the chloro and hydroxyl substituents, making it less reactive in certain chemical reactions.
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the hydroxyl group, which affects its solubility and reactivity.
(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)amine:
Uniqueness
The presence of both the chloro and hydroxyl groups in (7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol makes it unique compared to its analogs. These functional groups enhance its reactivity and allow for a broader range of chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H8ClN3O |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H8ClN3O/c1-5-2-8-10-6(4-13)3-7(9)12(8)11-5/h2-3,13H,4H2,1H3 |
Clave InChI |
XFDDTEWJYXCDBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1)N=C(C=C2Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)
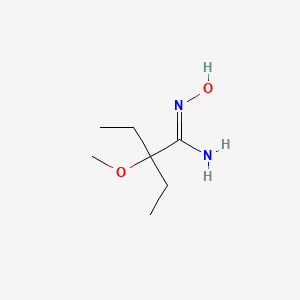
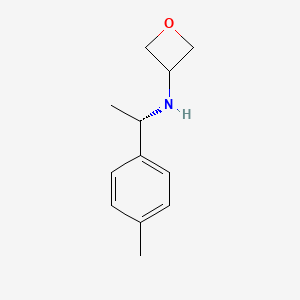

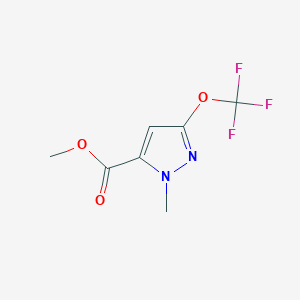

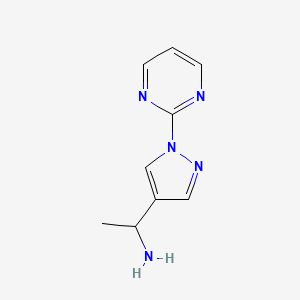

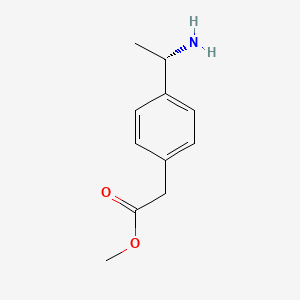
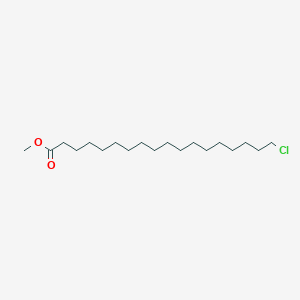
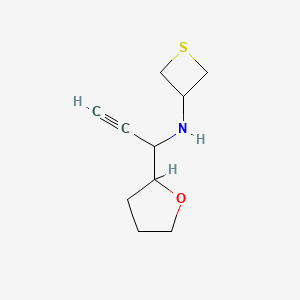
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B15278479.png)


